molecular formula C8H8FNO3 B1443340 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene CAS No. 134882-63-6

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Cat. No.: B1443340
CAS No.: 134882-63-6
M. Wt: 185.15 g/mol
InChI Key: ANTUPTYBGAWYGM-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

The synthesis of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene typically involves multiple steps, including nitration, halogenation, and methylation reactions. One common synthetic route is as follows:

    Nitration: The starting material, 4-methoxy-2-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Halogenation: The nitrated product is then subjected to halogenation using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom.

    Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide in the presence of a base to obtain the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophiles, while the fluorine atom can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene: Similar structure but different positioning of substituents.

    4-Fluoro-3-nitroanisole: Lacks the methyl group.

    2-Fluoro-5-methoxynitrobenzene: Different positioning of the fluorine and nitro groups.

    1,4-Difluoro-2-methyl-5-nitrobenzene: Contains an additional fluorine atom.

The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and applications .

Properties

IUPAC Name

1-fluoro-4-methoxy-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTUPTYBGAWYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-methyl-5-nitrophenol (0.5 g) in N,N-dimethylformamide (5 mL) were added potassium carbonate (0.44 g) and iodomethane (0.46 g), and this mixture was stirred at room temperature overnight. To this reaction mixture was added water and the precipitated solid was collected by filtration, and washed with water and n-hexane to give the title compound (0.44 g).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Fluoro-2-methyl-5-nitro-phenol (1.08 g, 6.3 mmol) was dissolved in acetone (100 ml). To this was added solid sodium carbonate (2 eq, 1.34 g) and iodomethane (10 eq, 3.75 ml). The mixture was allowed to stir at room temperature overnight. The mixture was filtered and the filtrate was concentrated in vacuo to give 1-fluoro-4-methoxy-5-methyl-2-nitro-benzene (1.18 g, quantitative) as a pale yellow solid.
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1.08 g
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100 mL
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1.34 g
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3.75 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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